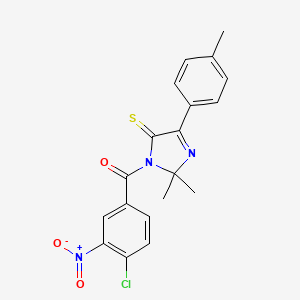
(4-chloro-3-nitrophenyl)(2,2-dimethyl-5-thioxo-4-(p-tolyl)-2,5-dihydro-1H-imidazol-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related compounds involves intricate reactions and characterizations. For example, Shahana and Yardily (2020) described the synthesis of novel compounds and their characterization through UV, IR, 1H, and 13C NMR, and mass spectrometry, utilizing density functional theory (DFT) calculations for structural optimization and vibrational spectra interpretation (Shahana & Yardily, 2020). This demonstrates a common approach to synthesizing and analyzing new chemical entities, where spectral analysis and DFT calculations play a crucial role.
Molecular Structure Analysis
Structural analysis through X-ray diffraction (XRD) is pivotal for understanding the geometric parameters and molecular configuration. Lakshminarayana et al. (2009) detailed the crystal structure of a compound, providing insights into intermolecular hydrogen bonding and crystal packing, which are essential for understanding molecular stability and reactivity (Lakshminarayana et al., 2009).
Chemical Reactions and Properties
Chemical reactivity and properties are influenced by structural factors such as electron-withdrawing or donating groups. Bielak and Biliński (1990) explored reactions under various conditions, demonstrating how chemical properties vary with reaction medium and conditions, showcasing the complexity of chemical behavior (Bielak & Biliński, 1990).
Physical Properties Analysis
The physical properties, such as melting points, solubility, and crystal formation, are crucial for practical applications. The crystal and molecular structure analyses provide vital data for understanding these properties, as seen in studies by Eckhardt et al. (2020), where the crystal structure of a side product was elucidated, offering insights into the compound's physical characteristics (Eckhardt et al., 2020).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interactions with other molecules, are determined by the molecular structure and electronic configuration. The study by Sivakumar et al. (2021) on molecular structure, spectroscopic, and docking analysis of a compound, for instance, provides a comprehensive view of the molecule's chemical behavior and potential interactions (Sivakumar et al., 2021).
科学的研究の応用
Synthesis and Characterization
The compound is involved in the synthesis and characterization of novel chemical structures with potential applications in various fields such as materials science and pharmacology. For instance, Shahana and Yardily (2020) conducted a study on the synthesis, spectral characterization, DFT (Density Functional Theory), and docking studies of related compounds, providing insights into their structural and electronic properties, which are crucial for understanding their reactivity and potential applications (Shahana & Yardily, 2020).
Antibacterial and Anti-inflammatory Potential
The compound and its derivatives have been explored for their biological activities, including antibacterial and anti-inflammatory properties. Ravula et al. (2016) synthesized novel pyrazoline derivatives, demonstrating their potential as anti-inflammatory and antibacterial agents through conventional and microwave-assisted synthesis methods. This highlights the compound's role in the development of new therapeutics (Ravula et al., 2016).
Molecular Docking Studies
Molecular docking studies are a crucial aspect of drug design and discovery, providing insights into the interaction between potential drug candidates and their targets. The compound's derivatives have been subjected to molecular docking studies to evaluate their binding affinity and mode of action, which is vital for their development as pharmaceutical agents. This is evident in the work by Shahana and Yardily (2020), where molecular docking was used to understand the antibacterial activity of synthesized compounds (Shahana & Yardily, 2020).
Edge-to-Face Interaction Studies
The compound and its analogs have been used to study non-covalent interactions, such as edge-to-face interactions between aromatic rings, which are essential in supramolecular chemistry and material science. Eto et al. (2011) investigated the role of edge-to-face interactions in clathrate formation, providing valuable information on the structural requirements for such interactions and their implications in designing new materials (Eto et al., 2011).
Antimicrobial and Antiviral Activity
Compounds derived from (4-chloro-3-nitrophenyl)(2,2-dimethyl-5-thioxo-4-(p-tolyl)-2,5-dihydro-1H-imidazol-1-yl)methanone have been evaluated for their antimicrobial and antiviral activities, indicating their potential in addressing infectious diseases. Sharma et al. (2009) synthesized benzimidazole derivatives and assessed their antimicrobial and antiviral potential, showing selective activity against specific pathogens (Sharma et al., 2009).
特性
IUPAC Name |
(4-chloro-3-nitrophenyl)-[2,2-dimethyl-4-(4-methylphenyl)-5-sulfanylideneimidazol-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClN3O3S/c1-11-4-6-12(7-5-11)16-18(27)22(19(2,3)21-16)17(24)13-8-9-14(20)15(10-13)23(25)26/h4-10H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNUUCLIAHQNCHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(N(C2=S)C(=O)C3=CC(=C(C=C3)Cl)[N+](=O)[O-])(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-chloro-3-nitrophenyl)(2,2-dimethyl-5-thioxo-4-(p-tolyl)-2,5-dihydro-1H-imidazol-1-yl)methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



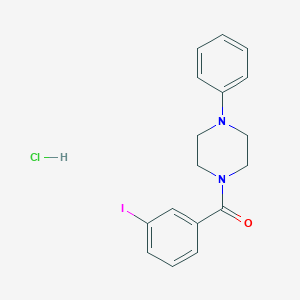
![2-[(1R)-1-{[(benzyloxy)carbonyl]amino}-2-methylpropyl]-5-methyl-1,3-oxazole-4-carboxylic acid](/img/structure/B2489909.png)
![3-[(1H-1,2,3,4-tetrazol-5-yl)methyl]piperidine hydrochloride](/img/structure/B2489910.png)


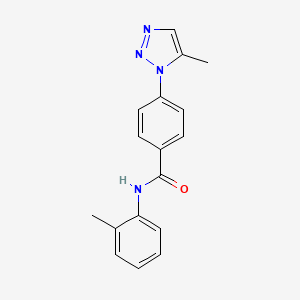
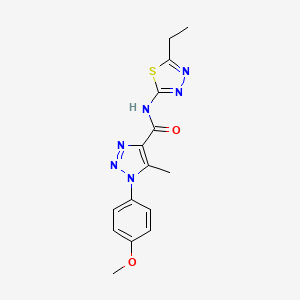
![methyl 4-[5-methyl-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl]benzoate](/img/structure/B2489919.png)
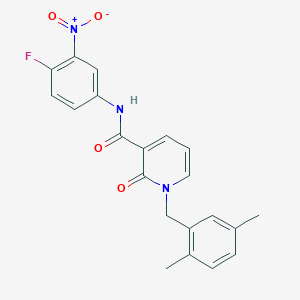

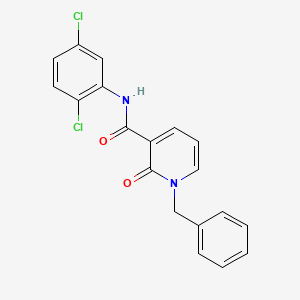
![N-(1,3-benzodioxol-5-yl)-2-(4-oxo-3,5-diphenylthieno[2,3-d]pyrimidin-2-yl)sulfanylacetamide](/img/structure/B2489926.png)